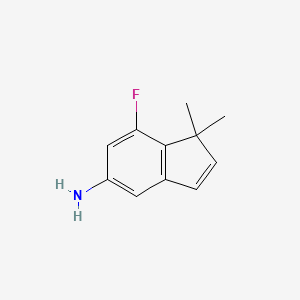

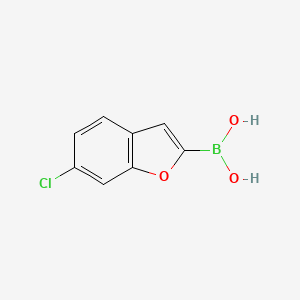

![molecular formula C24H25N5O4S B2826147 N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1173305-18-4](/img/structure/B2826147.png)

N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide” is a chemical compound. It has been studied for its potential as an interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor . IRAK4 is a critical molecule in Toll-like receptor/interleukin-1 receptor signaling and is considered a therapeutic target for a wide range of inflammatory and autoimmune diseases, as well as cancers .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , involves various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . In the case of this specific compound, structural modifications were conducted on a thiazolecarboxamide derivative to improve drug metabolism and pharmacokinetic (DMPK) properties .Aplicaciones Científicas De Investigación

Novel Androgen Receptor Antagonists

A series of N-arylpiperazine-1-carboxamide derivatives, exhibiting potent androgen receptor (AR) antagonist activities, were synthesized for potential use in treating prostate cancer. Among these, a compound demonstrated significantly potent antiandrogenic activity, suggesting a possible application in prostate cancer therapeutics (Kinoyama et al., 2005).

Inhibition of GABA-gated Chloride Channels

Research on phenylpyrazole insecticides indicates that these compounds, including derivatives related to the chemical structure of interest, act on the GABA-gated chloride channel, providing insights into mechanisms of insecticidal activity and potential applications in developing new insecticides (Cole, Nicholson, & Casida, 1993).

Antimicrobial Activity of Pyrazole Derivatives

A study demonstrated the synthesis and antimicrobial activity of thiophenyl pyrazoles and isoxazoles, indicating the potential of pyrazole derivatives in developing new antimicrobial agents (Sowmya et al., 2018).

Met Kinase Inhibition for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors with potential for cancer therapy, showcasing the relevance of such derivatives in medicinal chemistry (Schroeder et al., 2009).

Novel Biological-based Nano Organo Solid Acids

Research into the synthesis and characterization of novel biological-based nano organo solid acids highlights the utility of such compounds in green chemistry and catalysis, potentially opening pathways for environmentally friendly chemical syntheses (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4S/c25-23(30)22-11-15-29(27-22)21-8-4-7-20(17-21)26-24(31)19-9-13-28(14-10-19)34(32,33)16-12-18-5-2-1-3-6-18/h1-8,11-12,15-17,19H,9-10,13-14H2,(H2,25,30)(H,26,31)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYLWWQSMRNBSX-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3C=CC(=N3)C(=O)N)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3C=CC(=N3)C(=O)N)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)

![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine](/img/structure/B2826067.png)

![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)

![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2826073.png)

![1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2826076.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2826078.png)

![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)